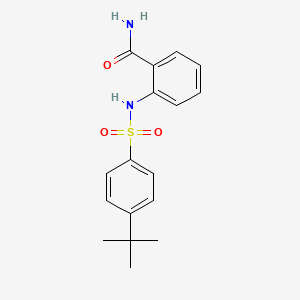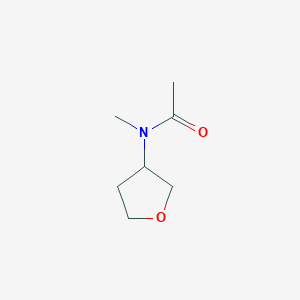![molecular formula C20H21ClN6O3S B2357431 4-(2-((1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)チオ)アセチル)ピペラジン-1-カルボン酸エチル CAS No. 887223-08-7](/img/structure/B2357431.png)
4-(2-((1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)チオ)アセチル)ピペラジン-1-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H21ClN6O3S and its molecular weight is 460.94. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
本化合物と類似の構造を持つ化合物は、抗ウイルス特性を持つことが示されています。 例えば、インドール誘導体は、構造的に類似しており、インフルエンザAウイルスやその他のウイルスに対する阻害活性を示すことが報告されています 。これは、本化合物がウイルスの複製を阻害したり、新規抗ウイルス剤の開発のための足場として機能する可能性があることを示唆しています。
抗炎症作用
本化合物の構造中にピラゾロ[3,4-d]ピリミジン-4-イル部分が含まれていることは、抗炎症作用の可能性を示唆しています。 インドール誘導体は、構造的に関連しており、抗炎症作用を持つことが知られています 。したがって、本化合物は、さまざまな疾患モデルにおける炎症を軽減する効果について調査することができます。
抗がん剤の可能性
本化合物の構造的複雑さ、特にピペラジン環の存在は、さまざまな生物学的標的と相互作用する可能性を示唆しています。 一部の誘導体は、乳がん異種移植片モデルにおいて腫瘍の増殖を阻害する能力を示しています 。これは、本化合物が抗がん剤としての治療の可能性を秘めていることを示しています。
抗菌活性
本化合物に見られるようなピリミジン骨格は、抗菌特性と関連付けられています。 新規な1,3-チアゾリジンピリミジン誘導体は、さまざまな細菌株に対して抗菌活性を示しています 。これは、本化合物が新規抗菌薬の開発に役立つ可能性があることを意味します。
抗腫瘍効果
本化合物のヘテロ環状コアには、ピラゾロ[3,4-d]ピリミジン-4-イル基が含まれており、しばしば抗腫瘍活性を持つ分子に見られます。 例えば、ピリトレキシムは、同様のコアを持つ化合物であり、ジヒドロ葉酸レダクターゼ (DHFR) を阻害し、良好な抗腫瘍効果を示しました 。これは、本化合物が抗腫瘍効果について調査できる可能性を示唆しています。
インドール誘導体の薬理活性
インドール誘導体は、本化合物と構造的に関連しており、抗マラリア、抗コリンエステラーゼ、抗うつ作用など、幅広い薬理作用を持っています 。これらの幅広い活性は、薬理学における本化合物の潜在的な用途をさらに探求するための強力な基盤を提供しています。
作用機序
Target of Action
It’s known that compounds with similar structures, such as indole and pyrimidine derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses . This suggests that this compound might also interact with its targets in a similar manner, leading to changes in the biological activities of the targets.
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might also affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could suggest that this compound might also have similar properties, impacting its bioavailability.
Result of Action
Compounds with similar structures have been shown to exhibit potent antiviral activities . This suggests that this compound might also have similar effects at the molecular and cellular levels.
Action Environment
For instance, the ability of a compound to penetrate a bacterial cell can be influenced by the substituents on the phenyl ring . This suggests that similar environmental factors might also influence the action, efficacy, and stability of this compound.
特性
IUPAC Name |
ethyl 4-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O3S/c1-2-30-20(29)26-9-7-25(8-10-26)17(28)12-31-19-16-11-24-27(18(16)22-13-23-19)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQKBLBEDFUFOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
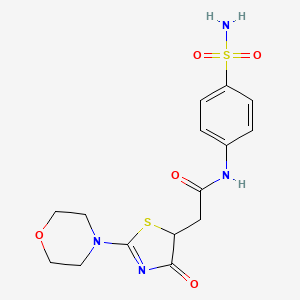
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(p-tolylthio)butanamide](/img/structure/B2357350.png)
![7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2357352.png)
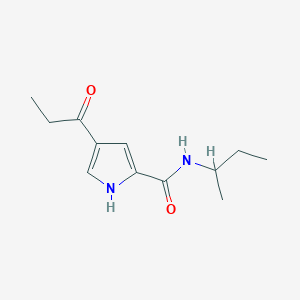
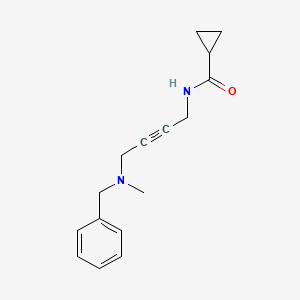
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2357358.png)
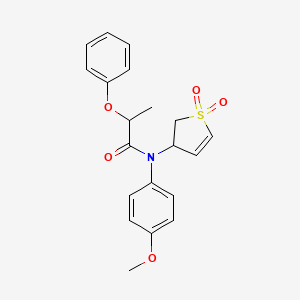
![2-[(3-Nitrophenyl)formamido]propanoic acid](/img/structure/B2357362.png)
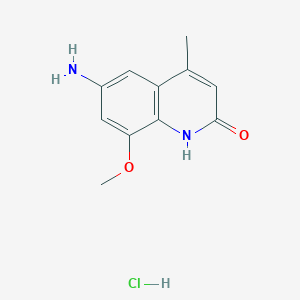
![2-[4-(3-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2357364.png)
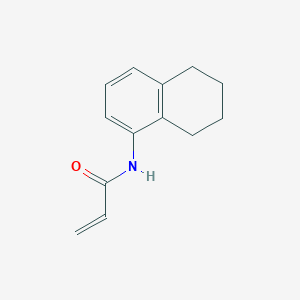
![5-chloro-2-(methylsulfanyl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]pyrimidine-4-carboxamide](/img/structure/B2357367.png)
